molecular formula C8H13NO B13167279 1-(Piperidin-4-yl)prop-2-en-1-one

1-(Piperidin-4-yl)prop-2-en-1-one

Cat. No.: B13167279
M. Wt: 139.19 g/mol
InChI Key: HNKMDHZTSCQRMV-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound that features a piperidine ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with an appropriate acylating agent, such as acryloyl chloride, under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and acryloyl chloride

    Conditions: Basic medium (e.g., sodium hydroxide) and an inert solvent (e.g., dichloromethane)

    Procedure: The piperidine is dissolved in the solvent, and the acryloyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

  • 1-(Piperidin-1-yl)prop-2-en-1-one
  • 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

Uniqueness: 1-(Piperidin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the prop-2-en-1-one moiety also contributes to its versatility in chemical transformations and applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-4-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2

InChI Key

HNKMDHZTSCQRMV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCNCC1

Origin of Product

United States

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